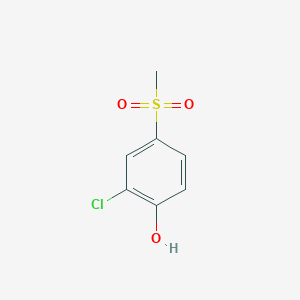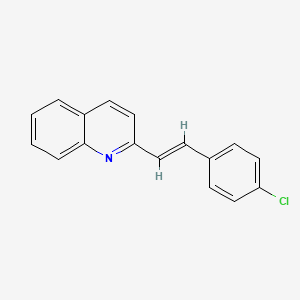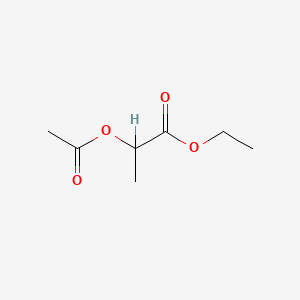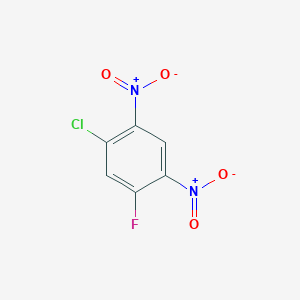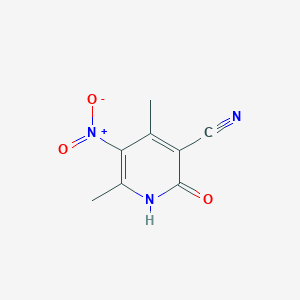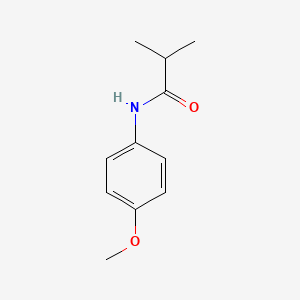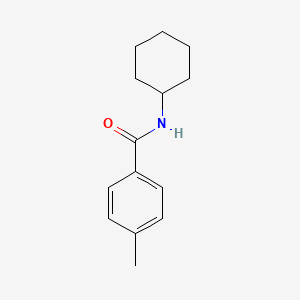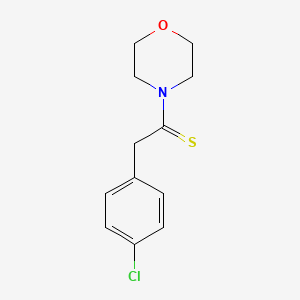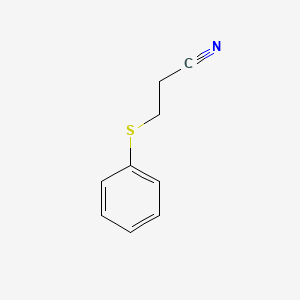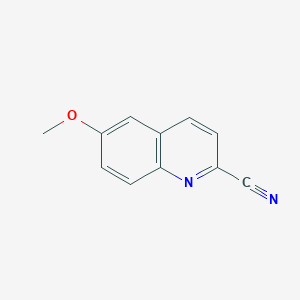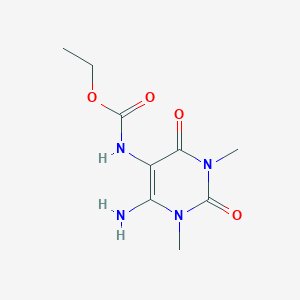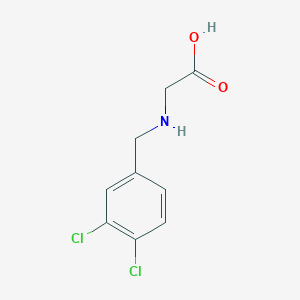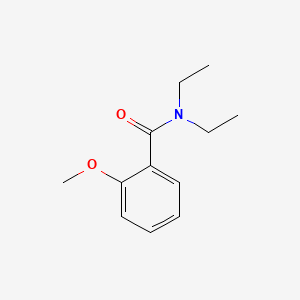
N,N-diethyl-2-methoxybenzamide
概要
説明
N,N-Diethyl-2-methoxybenzamide is a chemical compound known for its use as an insect repellent. It is a derivative of benzamide, where the benzene ring is substituted with a methoxy group at the second position and diethylamino groups at the nitrogen atom. This compound is commonly used in various formulations to repel insects, particularly mosquitoes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with diethylamine to yield the final product. The detailed procedure is as follows :
-
Formation of 2-methoxybenzoyl chloride:
- 2-methoxybenzoic acid (20 g, 0.13 mol) is reacted with thionyl chloride (135 mL, 220 g, 1.85 mol) under nitrogen atmosphere.
- Dimethylformamide (0.34 mL, 4.4 mmol) is added dropwise to catalyze the reaction.
- The mixture is stirred until effervescence ceases, and excess thionyl chloride is removed by distillation.
-
Formation of this compound:
- The resulting 2-methoxybenzoyl chloride is dissolved in dry tetrahydrofuran and cooled in an ice bath.
- Diethylamine (50 mL, 0.48 mol) is added slowly with stirring.
- The mixture is stirred further, and the product is extracted with methylene chloride, washed, and purified by distillation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: N,N-Diethyl-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.
Common Reagents and Conditions:
Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products:
Substitution: Products depend on the substituent introduced.
Oxidation: Oxidized derivatives of the benzamide structure.
Reduction: Reduced forms of the amide group.
科学的研究の応用
N,N-Diethyl-2-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a model compound in studying amide chemistry and reaction mechanisms.
Biology: Investigated for its effects on insect behavior and physiology.
Medicine: Explored for potential therapeutic uses due to its structural similarity to other bioactive amides.
Industry: Utilized in the formulation of insect repellent products and in material science for controlled release studies
作用機序
The primary mechanism by which N,N-diethyl-2-methoxybenzamide exerts its insect repellent effect involves interfering with the olfactory receptors of insects, particularly mosquitoes. This disruption prevents insects from detecting human scents, thereby reducing the likelihood of bites. The molecular targets include specific olfactory receptors and neural pathways involved in scent detection .
類似化合物との比較
N,N-Diethyl-3-methylbenzamide: Another insect repellent with a similar structure but different substitution pattern.
N,N-Diethylbenzamide: Lacks the methoxy group, resulting in different chemical properties and efficacy.
Uniqueness: N,N-Diethyl-2-methoxybenzamide is unique due to its specific substitution pattern, which enhances its effectiveness as an insect repellent compared to other similar compounds. The presence of the methoxy group at the second position plays a crucial role in its olfactory disruption mechanism .
特性
IUPAC Name |
N,N-diethyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-8-6-7-9-11(10)15-3/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIIUAIWXACNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323988 | |
| Record name | N,N-diethyl-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51674-10-3 | |
| Record name | 51674-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-diethyl-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
